2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, such as increased stability and altered reactivity, making these compounds valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorinating agents can enhance yield and purity. The development of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in material science and catalysis.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and specialty materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2-(4-Fluorophenyl)pyridine: Another fluorinated pyridine with applications in material science.
Uniqueness: 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine atoms and the carboxamide group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
920986-89-6 |
---|---|
Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-1-3-10(4-2-9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) |
InChI Key |
VPZDXZQUQPJUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.